

An In-depth Technical Guide to Feigrisolide D: Physical and Chemical Properties

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Introduction

Feigrisolide D is a naturally occurring macrodiolide, a class of compounds characterized by a large lactone ring.[1] It is a secondary metabolite isolated from the bacterium Streptomyces griseus.[1] As a member of the 16-membered macrolide family, **Feigrisolide D** is of interest to researchers for its potential biological activities, including antibacterial properties and enzyme inhibition.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Feigrisolide D**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanisms of action.

Physical and Chemical Properties of Feigrisolide D

The fundamental physical and chemical characteristics of **Feigrisolide D** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.



Property	Value	Source(s)
Molecular Formula	C22H38O7	[2]
Molecular Weight	414.5 g/mol	[2]
Monoisotopic Mass	414.26175355 Da	[2][3]
IUPAC Name	(1S,2S,5S,8R,9R,12S,14R)-12 -ethyl-8-hydroxy-5-[(2R)-2- hydroxybutyl]-2,9-dimethyl- 4,11,17- trioxabicyclo[12.2.1]heptadeca ne-3,10-dione	[2]
CAS Number	313949-19-8	[2]
Classification	16-membered macrodiolide, Lactone	[1][3]
Predicted Water Solubility	0.67 g/L	[3]
Predicted logP	2.16 - 2.6	[3]
Predicted pKa (Strongest Acidic)	14.58	[3]
Predicted pKa (Strongest Basic)	-2.7	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	4	[3]
Polar Surface Area	102.29 Ų	[3]

Experimental Protocols

The isolation and characterization of **Feigrisolide D** involve a multi-step process, beginning with bacterial fermentation and culminating in structural elucidation using advanced



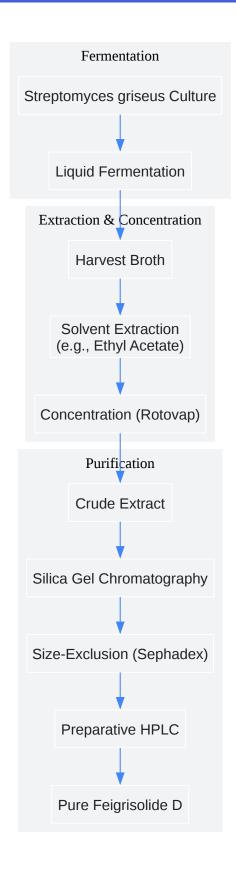
spectroscopic techniques.

Isolation and Purification of Feigrisolide D

The following protocol is a representative methodology for the isolation and purification of **Feigrisolide D** from a Streptomyces culture, based on common practices for macrolide extraction.[3][4]

- Fermentation: A pure culture of Streptomyces griseus is grown in a suitable liquid medium under optimal conditions (e.g., specific temperature, pH, and aeration) to encourage the production of secondary metabolites.[5]
- Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant. The entire culture is then extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.[4]
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate **Feigrisolide D**. This typically includes:
 - Silica Gel Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., dichloromethane-methanol) to separate compounds based on polarity.[3]
 - Size-Exclusion Chromatography: Fractions containing Feigrisolide D are further purified using a Sephadex LH-20 column to separate molecules by size.[3]
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase semi-preparative HPLC to yield pure Feigrisolide D.[3]





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Isolation and Purification Workflow for **Feigrisolide D**.



Structural Elucidation

The chemical structure of **Feigrisolide D** was determined through detailed analysis of spectroscopic data.[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[6][7] The chemical shifts and coupling constants provide the necessary information to assemble the final structure.

Biological Activity and Mechanism of Action

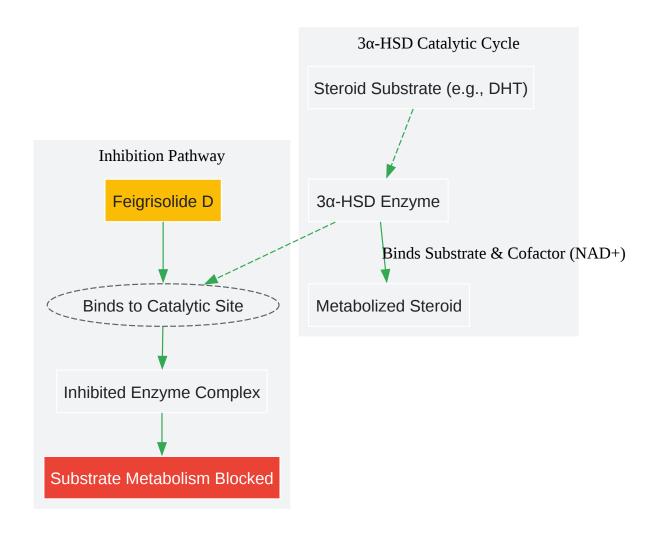
Feigrisolide D has been identified as a moderate inhibitor of 3alpha-hydroxysteroid-dehydrogenase (3α -HSD) and is presumed to have antibacterial activity, characteristic of macrolides.[1]

Inhibition of Bacterial Protein Synthesis

As a 16-membered macrolide, **Feigrisolide D** is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][8] This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[8] This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately bacterial growth.







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